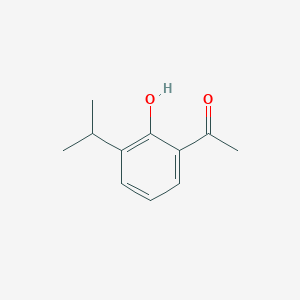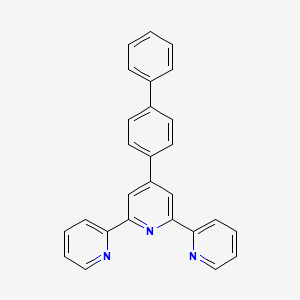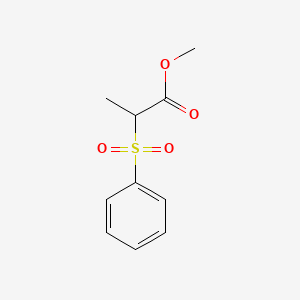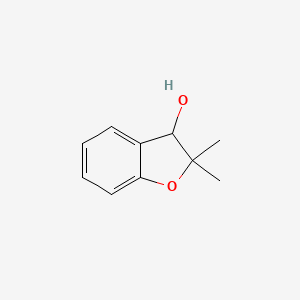
Biphenyl-4,4'-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Biphenyl-4,4'-dicarboxylic acid is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is a derivative of acetophenone, characterized by the presence of a hydroxy group and an isopropyl group on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Biphenyl-4,4'-dicarboxylic acid can be synthesized through a multi-step reaction starting from 2-Hydroxy-3-isopropylbenzoic acid. The process involves the following steps :
- Dissolve 2-Hydroxy-3-isopropylbenzoic acid in tetrahydrofuran and chill to -75°C.
- Add methyllithium in diethyl ether and stir overnight at ambient temperature.
- Quench the mixture with methanol, concentrate under reduced pressure, and add ethyl acetate.
- Wash the mixture with hydrochloric acid, water, and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure to obtain the crude product.
- Purify the product through chromatography on silica gel.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar steps as the laboratory preparation, with adjustments for scale and efficiency.
化学反応の分析
Types of Reactions: Biphenyl-4,4'-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Biphenyl-4,4'-dicarboxylic acid has several applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of Biphenyl-4,4'-dicarboxylic acid involves its interaction with molecular targets and pathways . The compound can undergo electrophilic aromatic substitution, where an electrophile attacks the aromatic ring, forming a cationic intermediate. This intermediate then loses a proton to regenerate the aromatic system, resulting in the substitution product.
類似化合物との比較
- 1-(2-Hydroxyphenyl)ethanone
- 1-(3-Hydroxyphenyl)ethanone
- 1-(4-Hydroxyphenyl)ethanone
Uniqueness: Biphenyl-4,4'-dicarboxylic acid is unique due to the presence of both a hydroxy group and an isopropyl group on the phenyl ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
1-(2-hydroxy-3-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2/c1-7(2)9-5-4-6-10(8(3)12)11(9)13/h4-7,13H,1-3H3 |
InChIキー |
UFDZOCDZIJSGPL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(=O)C)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyridine, 4-[(3-methoxyphenyl)methyl]-](/img/structure/B8751088.png)







![4-[2-(Morpholin-4-yl)ethoxy]benzene-1-sulfonamide](/img/structure/B8751150.png)


